2-(4-Chloro-1-phenylbutylidene)malononitrile
CAS No.:
Cat. No.: VC16055395
Molecular Formula: C13H11ClN2
Molecular Weight: 230.69 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H11ClN2 |
|---|---|
| Molecular Weight | 230.69 g/mol |
| IUPAC Name | 2-(4-chloro-1-phenylbutylidene)propanedinitrile |
| Standard InChI | InChI=1S/C13H11ClN2/c14-8-4-7-13(12(9-15)10-16)11-5-2-1-3-6-11/h1-3,5-6H,4,7-8H2 |
| Standard InChI Key | VHBUBBJWAPUXHG-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C(=C(C#N)C#N)CCCCl |
Introduction
Chemical Identity and Structural Properties
Molecular Characteristics
The compound’s IUPAC name, 2-(4-chloro-1-phenylbutylidene)propanedinitrile, reflects its substitution pattern: a chlorine atom at the fourth position of a phenylbutylidene chain attached to a malononitrile core. Key properties include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₁ClN₂ |
| Molecular Weight | 230.69 g/mol |
| Canonical SMILES | C1=CC=C(C=C1)C(=C(C#N)C#N)CCCCl |
| InChI Key | VHBUBBJWAPUXHG-UHFFFAOYSA-N |
| PubChem CID | 4460457 |
The conjugated system formed by the butylidene bridge and nitrile groups contributes to its stability and reactivity. X-ray crystallography of analogous compounds reveals a planar geometry with bond lengths consistent with delocalized π-electrons .
Spectroscopic Data
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IR Spectroscopy: Strong absorptions at ~2,220 cm⁻¹ (C≡N stretch) and ~1,600 cm⁻¹ (C=C aromatic stretch).
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NMR: ¹H NMR signals at δ 7.2–7.5 ppm (aromatic protons), δ 3.1–3.4 ppm (methylene protons adjacent to chlorine), and δ 2.8–3.0 ppm (allylic protons) .
Synthesis and Reaction Mechanisms
Conventional Synthesis Routes
The compound is typically synthesized via a base-catalyzed condensation reaction between 4-chloro-1-phenylbutyraldehyde and malononitrile. The mechanism proceeds through an enamine intermediate, followed by dehydration to form the α,β-unsaturated nitrile:
Optimal yields (85–92%) are achieved using microwave-assisted synthesis in diglyme at 120°C for 15 minutes, with malononitrile acting as both reactant and activator .
Reaction Optimization
Key parameters influencing yield:
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Temperature | 120°C | Maximizes kinetics without decomposition |
| Solvent | Diglyme | Enhances microwave absorption |
| Catalyst Loading | 10 mol% Malononitrile | Prevents side reactions |
Substituting malononitrile with ethyl cyanoacetate or methyl acetoacetate reduces yields to <50%, underscoring its unique activating role .
Applications in Organic Synthesis
Precursor for Heterocycles
The compound’s electron-deficient alkene undergoes cycloaddition reactions with dienophiles to yield pyridine, pyrimidine, and quinoline derivatives. For example, reaction with ammonium acetate produces 2-amino-3-cyano-4-(4-chlorophenyl)pyridines, which exhibit antimicrobial activity .
Cholinesterase Inhibition
In vitro studies demonstrate mixed-type inhibition of acetylcholinesterase (AChE) by styrylquinoxalin-2(1H)-one derivatives synthesized from 2-(4-chloro-1-phenylbutylidene)malononitrile. Compound 4n (IC₅₀ = 1.8 µM) binds to the catalytic anionic site (CAS) and peripheral anionic site (PAS) of AChE, as validated by molecular docking .
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